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Compound of Interest

Compound Name: (1-Bromoethyl)cyclopentane

Cat. No.: B2888785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Bromoethyl)cyclopentane, a

versatile halogenated hydrocarbon intermediate with significant applications in organic

synthesis and as a building block in medicinal chemistry. This document outlines its chemical

and physical properties, provides detailed experimental protocols for its synthesis and

subsequent reactions, and includes a thorough analysis of its spectroscopic characterization.

Chemical and Physical Properties
(1-Bromoethyl)cyclopentane is a secondary alkyl halide with the chemical formula C₇H₁₃Br.

[1] Its structure consists of a cyclopentane ring attached to an ethyl group, with a bromine atom

substituted on the alpha-carbon of the ethyl side chain. The presence of the bromine atom

makes it a valuable precursor for a variety of chemical transformations.

Table 1: Physical and Chemical Properties of (1-Bromoethyl)cyclopentane
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Property Value

CAS Number 931-02-2

Molecular Formula C₇H₁₃Br

Molecular Weight 177.08 g/mol [1]

IUPAC Name 1-(1-Bromoethyl)cyclopentane

SMILES CC(Br)C1CCCC1

InChI Key AVDASXICTKXEII-UHFFFAOYSA-N

Boiling Point 49-50 °C at 7.5 Torr

Density 1.2628 g/cm³

Physical Form Liquid

Solubility
Information not readily available, but expected

to be soluble in organic solvents.

Synthesis of (1-Bromoethyl)cyclopentane
The primary method for the synthesis of (1-Bromoethyl)cyclopentane is the free-radical

bromination of ethylcyclopentane. This reaction proceeds via a chain mechanism involving

initiation, propagation, and termination steps, typically initiated by UV light or a radical initiator.

Experimental Protocol: Free-Radical Bromination of
Ethylcyclopentane
Materials:

Ethylcyclopentane

N-Bromosuccinimide (NBS)

Carbon tetrachloride (CCl₄) or other suitable inert solvent

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Distillation apparatus

Procedure:

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source

(e.g., a sunlamp), combine ethylcyclopentane and a solution of N-Bromosuccinimide in

carbon tetrachloride.

Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

Heat the reaction mixture to reflux and irradiate with the light source to initiate the reaction.

The reaction progress can be monitored by the disappearance of the solid NBS, which is

converted to succinimide (which will float on top of the CCl₄).

After the reaction is complete (typically after several hours), cool the mixture to room

temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any

remaining acidic impurities, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter to remove the drying agent and concentrate the solution under reduced pressure to

remove the solvent.

Purify the crude product by fractional distillation under reduced pressure to obtain pure (1-
Bromoethyl)cyclopentane.

Synthesis Workflow Diagram
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Reaction Setup
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Caption: Experimental workflow for the synthesis of (1-Bromoethyl)cyclopentane.
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Spectroscopic Characterization
The structure of (1-Bromoethyl)cyclopentane can be confirmed using various spectroscopic

techniques.

Table 2: Predicted Spectroscopic Data for (1-Bromoethyl)cyclopentane

Technique Expected Features

¹H NMR

~4.0-4.5 ppm (q, 1H): Methine proton (-CHBr-).

~1.5-2.0 ppm (m, 9H): Cyclopentane protons.

~1.8 ppm (d, 3H): Methyl protons (-CH₃).

¹³C NMR

~50-60 ppm: Carbon attached to bromine (-

CBr). ~25-40 ppm: Cyclopentane carbons. ~20-

25 ppm: Methyl carbon (-CH₃).

IR Spectroscopy

2850-3000 cm⁻¹: C-H stretching of alkanes.

1350-1480 cm⁻¹: C-H bending of alkanes. 500-

700 cm⁻¹: C-Br stretching.

Mass Spectrometry

Molecular Ion Peak (M⁺): m/z = 176/178 (due to

⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key

Fragment: Loss of Br (m/z = 97).

Chemical Reactivity and Experimental Protocols
As a secondary alkyl halide, (1-Bromoethyl)cyclopentane undergoes both nucleophilic

substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant pathway is

influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions
(1-Bromoethyl)cyclopentane can react with a variety of nucleophiles to introduce different

functional groups.

Experimental Protocol: Sₙ2 Reaction with Sodium Azide

Materials:
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(1-Bromoethyl)cyclopentane

Sodium azide (NaN₃)

Dimethylformamide (DMF)

Ethyl acetate

Water

Procedure:

In a round-bottom flask, dissolve (1-Bromoethyl)cyclopentane in DMF.

Add an excess of sodium azide to the solution.

Heat the reaction mixture to approximately 60-80 °C and stir for several hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into water and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to yield the crude product, 1-(1-

azidoethyl)cyclopentane.

Purify the product by column chromatography if necessary.

Elimination Reactions
In the presence of a strong, non-nucleophilic base, (1-Bromoethyl)cyclopentane undergoes

elimination to form alkenes.

Experimental Protocol: E2 Reaction with Potassium tert-Butoxide

Materials:
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(1-Bromoethyl)cyclopentane

Potassium tert-butoxide (t-BuOK)

tert-Butanol

Diethyl ether

Water

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (1-
Bromoethyl)cyclopentane in anhydrous tert-butanol.

Add potassium tert-butoxide to the solution.

Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor by TLC

or GC.

Once the reaction is complete, quench by adding water.

Extract the product with diethyl ether.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

Carefully remove the solvent by distillation to obtain the alkene product(s). The major product

is expected to be 1-ethylidenecyclopentane (Zaitsev product).

Reaction Mechanisms
The reactivity of (1-Bromoethyl)cyclopentane is governed by competing substitution and

elimination pathways.

Sₙ2 and E2 Competition
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Caption: Competing Sₙ2 and E2 pathways for (1-Bromoethyl)cyclopentane.

Sₙ1 and E1 Competition
In the presence of a weak nucleophile/base and a polar protic solvent, (1-
Bromoethyl)cyclopentane can undergo Sₙ1 and E1 reactions, which proceed through a

common carbocation intermediate.[2]
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Caption: Competing Sₙ1 and E1 pathways proceeding via a carbocation intermediate.
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Safety and Handling
(1-Bromoethyl)cyclopentane is a combustible liquid and is classified as an irritant.[1] It can

cause skin irritation and serious eye damage, and may also cause respiratory irritation.[1]

Table 3: GHS Hazard Information

Pictogram GHS Code Hazard Statement

alt text GHS02 Combustible liquid

alt text GHS07
Causes skin irritation, May

cause respiratory irritation

alt text GHS05 Causes serious eye damage

Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Keep away from heat, sparks, and open flames.

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Applications in Research and Drug Development
The cyclopentane ring is a common structural motif in many biologically active molecules. (1-
Bromoethyl)cyclopentane serves as a valuable building block for introducing this moiety into

larger, more complex structures. Its ability to undergo a variety of chemical transformations

makes it a versatile intermediate in the synthesis of novel drug candidates and other fine

chemicals. Researchers can utilize the reactivity of the bromoethyl group to attach the

cyclopentane core to other molecules through nucleophilic substitution or to create unsaturated

systems via elimination reactions, which can then be further functionalized.
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This technical guide provides a foundation for the safe and effective use of (1-
Bromoethyl)cyclopentane in a research and development setting. For any specific

application, it is recommended to consult the primary literature and perform a thorough risk

assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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